molecular formula C26H27N5O3 B11461092 8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11461092
M. Wt: 457.5 g/mol
InChI Key: XVTUTSGIMKQZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while halogenation can introduce bromine or chlorine atoms to the purine core .

Mechanism of Action

The mechanism of action of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A, leading to reduced pain and inflammation . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-4-5-7-15-20-21(17-11-8-6-9-12-17)30(18-13-10-14-19(32)16-18)25-27-23-22(31(20)25)24(33)29(3)26(34)28(23)2/h6,8-14,16,32H,4-5,7,15H2,1-3H3

InChI Key

XVTUTSGIMKQZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.